
4-Chloro-2-(piperazin-1-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position and a piperazine moiety at the 2-position. This scaffold is widely utilized in medicinal chemistry due to its versatility in forming hydrogen bonds and interactions with biological targets. It serves as a key intermediate in synthesizing pharmaceuticals targeting receptors, enzymes, and kinases . For example, derivatives of this compound have been explored as kinase inhibitors, antipsychotics, and anticonvulsants .
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions, where piperazine displaces a leaving group (e.g., chlorine) on the pyrimidine ring. Reaction conditions such as solvent choice (e.g., THF/water mixtures), temperature, and stoichiometry significantly influence yields, as seen in the synthesis of related analogs with yields up to 96% .
Méthodes De Préparation
The synthesis of 4-Chloro-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
4-Chloro-2-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane . The major products formed depend on the specific reagents and conditions used in the reactions.
Applications De Recherche Scientifique
Pharmacological Applications
1. Enzyme Inhibition:
4-Chloro-2-(piperazin-1-yl)pyrimidine acts as an inhibitor of certain enzymes, particularly sirtuins, which are NAD+-dependent deacetylases involved in cellular regulation and metabolism. This inhibition is significant for developing therapeutic agents targeting metabolic disorders and age-related diseases.
2. Cancer Research:
The compound has shown potential as a kinase inhibitor, disrupting cell cycle processes relevant to cancer progression. Studies indicate that derivatives of this compound may be effective in treating proliferative diseases such as cancer by inhibiting pathways critical for tumor growth and metastasis .
3. Neurological Disorders:
Research has highlighted the role of this compound in modulating neurotransmitter systems. Its derivatives have been investigated for their ability to influence levels of endocannabinoids, which are crucial in managing mood disorders and other neurological conditions .
Structure–Activity Relationship Studies
The structure–activity relationship (SAR) studies have been pivotal in optimizing the pharmacological properties of this compound derivatives. These studies focus on modifying substituents on the pyrimidine ring to enhance potency and selectivity against specific targets:
Compound | Modification | Activity Increase |
---|---|---|
LEI-401 | Substituted with (S)-3-phenylpiperidine | 3-fold |
LEI-401 | Replaced morpholine with (S)-3-hydroxypyrrolidine | 10-fold |
Various analogs | Altered R groups on pyrimidine | Variable |
These modifications have led to the identification of highly potent compounds suitable for further development as therapeutic agents .
Case Studies
Case Study 1: NAPE-PLD Inhibition
A study focused on the inhibition of NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) using derivatives of this compound. The most potent derivative exhibited a significant reduction in anandamide levels in neuronal cells, suggesting therapeutic potential for anxiety and depression management .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of modified pyrimidines based on this scaffold. The results indicated that certain derivatives effectively inhibited cancer cell proliferation in vitro, demonstrating potential for further development as anticancer therapeutics .
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varying Substituents
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine
- Structure : Pyrimidine with methyl groups at C4 and C6 and piperazine at C2.
- Synthesis : Achieved in 96% yield using excess piperazine and THF/water solvent .
2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine
- Structure : Pyrimidine with trichloro substitution and a chloroethyl-piperazine side chain.
- Synthesis : Reacting tetrachloropyrimidine with DABCO in MeCN yields 42% .
- Properties : Increased electrophilicity due to multiple chlorine atoms, enhancing reactivity in further substitutions .
5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride
- Structure : Bromine at C5 and piperazine at C2.
- Applications : Used in radiopharmaceuticals and kinase inhibitors; commercially available for large-scale synthesis .
4-Chloro-2-(4-piperazin-1-yl)quinazoline
- Structure : Quinazoline core with chlorine at C4 and piperazine at C2.
- Activity : Demonstrates anticonvulsant properties in preclinical models .
Analogues with Modified Heterocyclic Cores
Imidazo[4,5-b]pyridine Derivatives
- Example : 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine.
- Synthesis : Multi-step process involving nitropyridine intermediates and reductive cyclization .
- Application : Kinase inhibitors with improved selectivity for cancer targets .
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine.
- Synthesis: Cyclization of cyanoimidate precursors .
- Properties: Structural isomerism influences binding to adenosine receptors .
Comparative Analysis of Key Properties
Table 1: Physicochemical and Pharmacological Comparisons
Pharmacokinetic Profiles
Activité Biologique
4-Chloro-2-(piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), efficacy against specific diseases, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C_9H_11ClN_4, with a molecular weight of approximately 200.67 g/mol. The compound features a pyrimidine ring substituted with a piperazine moiety, which is crucial for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, analogues of this compound have been identified as potent inhibitors of the chikungunya virus (CHIKV). The structure-activity relationship (SAR) analysis revealed that modifications on the piperazine linker significantly influenced antiviral potency. Notably, compounds with a piperazine linker demonstrated improved selectivity and reduced cytotoxicity compared to other linkers used in similar compounds .
Table 1: Antiviral Activity Against CHIKV
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 18.6 | >9.83 |
Analogue A | 66.4 | 9.83 |
Analogue B | 18.6 | 1.17 |
Anticancer Activity
In addition to its antiviral effects, this compound has shown promise in cancer research. A study evaluating its derivatives indicated significant efficacy against human breast cancer cells, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like Olaparib . The mechanism of action appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), a target critical for DNA repair processes in cancer cells.
Table 2: Anticancer Efficacy Against Breast Cancer Cells
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 18 | PARP Inhibition |
Compound X | 57.3 | PARP Inhibition |
Structure-Activity Relationship (SAR)
The effectiveness of this compound and its analogues can be attributed to their structural features. Modifications in the piperazine ring and the introduction of various substituents on the pyrimidine ring have been systematically studied to optimize potency and selectivity.
Key Findings:
- Piperazine Linker: The choice of linker significantly affects both antiviral and anticancer activity.
- Substituent Variability: Substituents on the pyrimidine ring can enhance lipophilicity and improve cell permeability, contributing to increased biological activity .
Case Study 1: Antiviral Efficacy
In a controlled study, several derivatives of this compound were synthesized and tested against CHIKV. The most promising analogue demonstrated an IC50 value of 18 µM with a selectivity index exceeding 9, indicating a favorable therapeutic window for further development .
Case Study 2: Cancer Cell Inhibition
Another investigation focused on the anticancer properties of this compound showed that it inhibited PARP activity effectively, leading to enhanced apoptosis in breast cancer cell lines. The IC50 value was recorded at 18 µM, suggesting that this compound could serve as a lead structure for developing new anticancer agents targeting PARP .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Chloro-2-(piperazin-1-yl)pyrimidine?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) between piperazine and 4-chloro-2-substituted pyrimidine derivatives. For example:
- Triethylamine-catalyzed coupling : React 4-chloro-pyrimidine derivatives with piperazine in isopropyl alcohol under reflux (2–6 hours). Purification via recrystallization from ethanol or methanol/ethyl acetate yields crystalline products .
- Alternative routes : Use palladium-catalyzed Buchwald-Hartwig amination for sterically hindered substrates. For boronate-containing analogs (e.g., Suzuki coupling precursors), 4-chloro-2-(dioxaborolanyl)pyrimidine derivatives can be synthesized for cross-coupling reactions .
Key parameters to optimize: solvent polarity, temperature, and stoichiometry of piperazine.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm regiochemistry via ¹H NMR (piperazine protons at δ 2.5–3.5 ppm; pyrimidine protons at δ 8.0–8.5 ppm) and ¹³C NMR (chlorine-substituted C4 resonance at ~160 ppm) .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C–H···π interactions, dihedral angles between aromatic systems). Hydrogen atoms are often modeled using riding positions with Uiso(H) = 1.2Ueq(C) .
- LC-MS/HRMS : Verify molecular ion peaks ([M+H]+) and purity (>95%). For example, LCMS of related compounds shows isotopic patterns for chlorine (e.g., 185.0446 [M+H]+, 187.0405 [M+2+H]+) .
Q. How does the chloropyrimidine core influence reactivity in medicinal chemistry applications?
- Methodological Answer : The chloro group at C4 enables:
- SNAr reactions for introducing diverse amines or heterocycles.
- Metal-catalyzed cross-couplings (e.g., Suzuki with boronate esters ).
In kinase inhibitors, the pyrimidine core acts as a hinge-binding motif, while the piperazine enhances solubility and allows SAR tuning. For example, GDC-0941’s thienopyrimidine-piperazine scaffold targets PI3K through hydrogen bonding and hydrophobic interactions .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed for piperazinyl-pyrimidine derivatives?
- Methodological Answer :
- Disorder in piperazine rings : Collect high-resolution data (<1.0 Å) and refine using SHELXL’s PART/SUMP instructions. Restrain piperazine bond distances/angles based on prior structural databases .
- Twinning : Use the Hooft y parameter in SHELXL to detect and model twinning. For pseudo-merohedral twins, apply TWIN/BASF commands .
- Weak interactions : Analyze Hirshfeld surfaces to quantify C–H···π contributions (e.g., Table 1 in reports contact distances of 2.7–3.0 Å).
Q. What strategies resolve discrepancies in structure-activity relationship (SAR) data for analogs?
- Methodological Answer : Conflicting SAR outcomes require:
- Orthogonal validation : Re-synthesize compounds via alternative routes (e.g., compare SNAr vs. Buchwald-Hartwig products) to rule out regioisomeric impurities .
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can decouple binding affinity from cellular effects. For example, MI-3 and MI-2 showed similar IC50 in colony formation but differed in morphological changes, suggesting off-target effects .
- Co-crystallography : Resolve binding modes, as seen in menin-MLL inhibitor studies where minor structural changes altered protein interactions .
Q. How does the piperazine substituent modulate pharmacological profiles (e.g., selectivity, toxicity)?
- Methodological Answer :
- Selectivity : Piperazine’s conformation flexibility allows optimization of steric and electronic complementarity. For example, sulfonyl-piperazine derivatives in GDC-0941 improve PI3Kα selectivity over mTOR .
- Toxicity : Piperazine-linked fused heterocycles (e.g., imidazo[4,5-d]pyridazine) may induce histamine release. Substituting with 3-amino-piperidine retains target activity while mitigating toxicity .
- PK/PD : Introduce hydrophilic groups (e.g., hydroxyethyl-piperazine) to enhance solubility and blood-brain barrier penetration, as seen in CNS-targeting analogs .
Q. What computational methods are effective for predicting binding modes of piperazinyl-pyrimidine inhibitors?
- Methodological Answer :
- Docking : Use Glide or AutoDock Vina with flexible piperazine sampling. Validate against crystal structures (e.g., PI3Kγ-GDC-0941 co-crystal, PDB: 3HHM) .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess piperazine ring puckering and stability of key hydrogen bonds (e.g., pyrimidine N1 with kinase hinge residues) .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent effects, as applied in optimizing menin-MLL inhibitors .
Q. Data Contradiction Analysis
Q. Why do similar analogs show divergent biological activities despite structural homology?
- Methodological Answer :
- Cellular vs. enzymatic assays : MI-3 and MI-2 inhibit menin-MLL with comparable IC50 in enzymatic assays but differ in cellular morphology due to off-target kinase inhibition .
- Metabolic stability : Chlorine vs. trifluoromethyl substitutions alter CYP450 metabolism, leading to variable in vivo exposure. Use hepatic microsome assays to compare t1/2 .
- Crystal packing effects : Polymorphism (e.g., ethanol vs. methanol recrystallization) can affect solubility and bioavailability, necessitating Form I/II screening .
Propriétés
IUPAC Name |
4-chloro-2-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSYDNGEAVHZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618595 | |
Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179756-90-2 | |
Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.